molecular formula C21H20N6O B5489314 5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole

5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole

Cat. No. B5489314
M. Wt: 372.4 g/mol
InChI Key: VRNGZFSBQPZADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole, commonly known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in the metabolism of glutamine, an amino acid that is essential for the growth and proliferation of cancer cells. Inhibition of glutaminase by BPTES has been shown to have potential therapeutic applications in cancer treatment.

Mechanism of Action

BPTES inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. Inhibition of glutaminase by BPTES results in a decrease in the levels of α-ketoglutarate, which leads to a decrease in the production of ATP and NADPH, two important energy sources for cancer cells. This results in the selective inhibition of the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on glutaminase, BPTES has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. BPTES has also been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases, such as autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of BPTES is its specificity for glutaminase, which makes it a useful tool for studying the role of glutamine metabolism in cancer cells. However, BPTES has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve therapeutic concentrations. In addition, BPTES has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for the study of BPTES. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to BPTES treatment. Finally, there is interest in exploring the potential of BPTES for the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.

Synthesis Methods

The synthesis of BPTES involves a multistep process that begins with the reaction of 4-phenyl-1H-pyrazole-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding pyrazolyl ketone. The pyrazolyl ketone is then reacted with 1-(4-chlorophenyl)piperazine to form the corresponding piperidine derivative. The piperidine derivative is then reacted with 1H-1,2,3-benzotriazole-5-carboxylic acid to form the final product, BPTES.

Scientific Research Applications

BPTES has been extensively studied for its potential therapeutic applications in cancer treatment. Glutamine is an essential nutrient for the growth and proliferation of cancer cells, and inhibition of glutaminase by BPTES has been shown to selectively inhibit the growth of cancer cells. BPTES has been shown to be effective in a variety of cancer types, including breast cancer, lung cancer, and glioblastoma. In addition, BPTES has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2H-benzotriazol-5-yl-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c28-21(15-8-9-18-19(11-15)24-26-23-18)27-10-4-7-16(13-27)20-17(12-22-25-20)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNGZFSBQPZADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NNN=C3C=C2)C4=C(C=NN4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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